molecular formula C9H9ClO3 B034954 Methyl 2-chloro-4-methoxybenzoate CAS No. 104253-45-4

Methyl 2-chloro-4-methoxybenzoate

Cat. No.: B034954
CAS No.: 104253-45-4
M. Wt: 200.62 g/mol
InChI Key: VXORHTLUPYQIFE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom and a methoxy group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products such as 2-azido-4-methoxybenzoate or 2-thiocyanato-4-methoxybenzoate.

    Hydrolysis: 2-chloro-4-methoxybenzoic acid.

    Reduction: 2-chloro-4-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and fragrances

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-chloro-4-methoxybenzoate can be compared with other similar compounds such as:

These compounds share similar structural features but exhibit different chemical and physical properties, making each unique in its applications and reactivity.

Properties

IUPAC Name

methyl 2-chloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXORHTLUPYQIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542279
Record name Methyl 2-chloro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104253-45-4
Record name Benzoic acid, 2-chloro-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104253-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-benzoic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To a solution of compound of example 163 (2.8 g, 15 mmol) in dry dioxane (50 mL) was added NaH (50%, 1.44 g, 30 mmol) and dimethyl sulfate (3.78 g, 30 mmol). It was stirred at 60-65° C. for 1 h. It was poured into ice water and extracted with EtOAc (2×100 mL). The organic extract was washed with brine, dried (anhydrous Na2SO4) and concentrated to obtain the title compound.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-4-hydroxy-benzoic acid hydrate (1.1 g) in DMF (20 mL) was added K2CO3 (2.4 g) and methyl iodide (0.75 mL). After 2 h, water was added to the reaction mixture and extracted with ethyl acetate. The organic layer was washed with brine (3×) and dried over MgSO4. Flash chromatography on silica gel eluting with 10% ethyl acetate-hexane afforded 1.13 g (95%) of the title compound as an oil. MS: 201 (MH+), HPLC tR: 2.52 min.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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